molecular formula C21H27FN4O B5601221 1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine

1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine

Cat. No. B5601221
M. Wt: 370.5 g/mol
InChI Key: RLTHHTXZUMZUOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine typically involves multiple steps, starting from basic building blocks to more complex intermediates. For example, a similar compound's synthesis, as discussed by Percino et al. (2008), involves the Knoevenagel condensation reaction between components such as 2-methylpyridine with p-fluorobenzaldehyde, leading to intermediates which are then further modified to achieve the desired structure (Percino et al., 2008).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the precise arrangement of atoms within a molecule. For molecules containing diazepine rings, X-ray crystallography can reveal details about the ring's conformation, substituent orientation, and intermolecular interactions, as seen in studies by Moser et al. (2005), which discuss the X-ray crystal structure of a complex diazenyl benzoate derivative (Moser et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of diazepines and related compounds is influenced by the presence of functional groups and the overall molecular architecture. A study by Bravo et al. (1994) on the reaction of diazomethane with fluorosulfinyl-containing propanones highlights the stereoselective formation of oxiranes, showcasing the chemical versatility and reactivity of such molecules (Bravo et al., 1994).

Physical Properties Analysis

The physical properties of diazepine derivatives, such as solubility, melting point, and crystalline structure, can be significantly affected by their molecular structure. For instance, the crystallography study by Percino et al. (2008) on a related fluorophenyl-pyridyl compound provides insight into the crystalline structure and intermolecular interactions, which can influence the compound's physical properties (Percino et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability, and the ability to undergo various chemical transformations, are pivotal for understanding the application potential of diazepine derivatives. The work by Bravo et al. (1994) exemplifies the chemical behavior of such compounds under specific conditions, leading to the formation of oxiranes and highlighting the influence of stereochemistry on their reactivity (Bravo et al., 1994).

properties

IUPAC Name

2-(dimethylamino)-2-(3-fluorophenyl)-1-[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-16-14-19(8-9-23-16)25-10-5-11-26(13-12-25)21(27)20(24(2)3)17-6-4-7-18(22)15-17/h4,6-9,14-15,20H,5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTHHTXZUMZUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCCN(CC2)C(=O)C(C3=CC(=CC=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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